molecular formula C12H17NO5 B2912874 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide CAS No. 477885-86-2

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide

Cat. No. B2912874
CAS RN: 477885-86-2
M. Wt: 255.27
InChI Key: RPGFPXQWIBDPQJ-UHFFFAOYSA-N
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Description

“N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide” is a chemical compound. It’s a derivative of Meldrum’s acid, which is a very useful reagent in the synthesis of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H17NO5/c1-11(2,3)10(16)13-6-7-8(14)17-12(4,5)18-9(7)15/h6H,1-5H3,(H,13,16) . This indicates that the compound has a complex structure with multiple functional groups.


Chemical Reactions Analysis

The principal pathway in the photochemical transformation of a similar compound, 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, involves splitting out of nitrogen and the Wolff rearrangement to give a stable carboxylic acid . This compound might undergo similar reactions, but specific reactions for this compound aren’t available in the retrieved information.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties aren’t available in the retrieved information.

Scientific Research Applications

Advanced Glycation End-Products Formation

Methylglyoxal (MG), a related alpha-oxoaldehyde, is known to modify arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs) like MG-H1, MG-H2, MG-H3, and others. These compounds have been identified in vivo and are associated with complications in diabetes and neurodegenerative diseases. MG is formed endogenously and also found in foodstuffs and beverages during processing, cooking, and storage. It's crucial in understanding the metabolic pathways and potential therapeutic targets for conditions associated with AGEs (Nemet, Varga-Defterdarović, & Turk, 2006).

Cancer Chemoprevention

Compounds with chemopreventive activity in animal models have been evaluated, including their effectiveness in mouse skin papillomas/carcinomas, rat breast adenocarcinoma, hamster lung carcinoma, mouse bladder papillary carcinoma, and rat and mouse colon cancer. This research helps in identifying potential candidates for cancer chemoprevention and understanding the mechanisms underlying their efficacy (Boone, Kelloff, & Malone, 1990).

Synthetic Chemistry

The compound is involved in synthetic chemistry applications, such as the synthesis of 3-enoyltetramic acids employing a new acyl ylide conjugate of Meldrum’s acid. This showcases the compound's role in developing new synthetic pathways and methodologies in organic chemistry, contributing to the synthesis of complex molecules (Lovmo, Dütz, Harras, Haase, Milius, & Schobert, 2017).

Methylglyoxal Modification of Proteins

Studies on methylglyoxal (MG) and its interaction with proteins, forming MG-arginine adducts and advanced glycation end-products, are crucial for understanding the biochemical pathways involved in diabetic complications and atherosclerosis. Research in this area provides insights into the molecular mechanisms of disease progression and potential therapeutic targets (Oya, Hattori, Mizuno, Miyata, Maeda, Osawa, & Uchida, 1999).

Antimicrobial Activity

Research into the antimicrobial activity of certain derivatives highlights their potential in combating microbial infections. Studies in this area can lead to the development of new antimicrobial agents and contribute to the fight against antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).

Safety and Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-7(2)5-9(14)13-6-8-10(15)17-12(3,4)18-11(8)16/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGFPXQWIBDPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC=C1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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